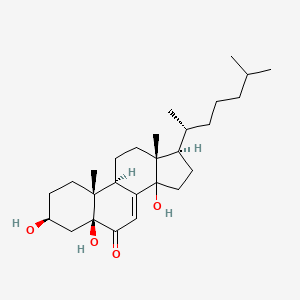

3,5,14-Trihydroxycholest-7-en-6-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

31107-49-0 |

|---|---|

Molecular Formula |

C27H44O4 |

Molecular Weight |

432.6 g/mol |

IUPAC Name |

(3S,5S,9R,10R,13R,17R)-3,5,14-trihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O4/c1-17(2)7-6-8-18(3)20-11-14-26(30)22-15-23(29)27(31)16-19(28)9-12-25(27,5)21(22)10-13-24(20,26)4/h15,17-21,28,30-31H,6-14,16H2,1-5H3/t18-,19+,20-,21+,24-,25-,26?,27-/m1/s1 |

InChI Key |

QBBDFCFQBGMQAR-JGCYWCJJSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C)O |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2([C@@]1(CC[C@H]3C2=CC(=O)[C@]4([C@@]3(CC[C@@H](C4)O)C)O)C)O |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C)O |

Synonyms |

3,5,14-trihydroxycholest-7-en-6-one 3beta,5beta,14alpha-trihydroxy-5beta-cholest-7-en-6-one triol I |

Origin of Product |

United States |

Biosynthesis and Formation Pathways of 3,5,14 Trihydroxycholest 7 En 6 One

Enzymatic Formation Routes for 3,5,14-Trihydroxycholest-7-en-6-one

Enzymatic pathways for the generation of this compound are not as clearly elucidated as non-enzymatic routes. However, the known functions of specific enzyme families in sterol metabolism provide a basis for proposed mechanisms.

Steroid hydroxylases, often part of the cytochrome P450 (P450) superfamily, are critical for introducing hydroxyl groups at specific positions on the sterol nucleus and its side chain. For instance, rat liver microsomal preparations have been shown to catalyze the 12α-hydroxylation of various oxygenated 5α-cholestanes, demonstrating the capability of these enzymes to modify the sterol ring system. nih.gov The enzymatic requirements for these reactions, such as a need for NADPH, are characteristic of P450-mediated hydroxylations. nih.gov

Furthermore, specific P450 enzymes can act on 7-dehydrocholesterol (B119134) (7-DHC). Recombinant human P450 7A1 has been demonstrated to convert 7-DHC directly to 7-ketocholesterol. researchgate.net While this reaction does not produce this compound, it establishes that enzymes can utilize 7-DHC as a substrate to introduce oxidative modifications. researchgate.net A proposed mechanism for the formation of analogous oxysterols involves initial epoxidation, which can be an enzymatic process, followed by ring-opening via a hydrolase enzyme. nih.gov This suggests that a sequence of enzymatic steps, including hydroxylation and oxidation, could potentially lead to the formation of multiply-oxygenated cholestane (B1235564) derivatives like this compound.

Fungal unspecific peroxygenases (UPOs) represent another class of enzymes capable of sophisticated oxidation reactions. nih.gov These extracellular heme-thiolate enzymes can catalyze the H₂O₂-dependent monooxygenation of a wide array of organic compounds. nih.gov Notably, the peroxygenase from the fungus Agrocybe aegerita can efficiently hydroxylate linear, branched, and cyclic alkanes. nih.gov This capability to incorporate oxygen into saturated C-H bonds is significant. nih.gov While direct evidence for the action of peroxygenases on 7-DHC to form this compound is lacking, their proven ability to hydroxylate complex aliphatic structures suggests they could play a role in the bioconversion of sterols in certain biological contexts. nih.gov

Non-Enzymatic Generation of this compound

The primary and most well-documented pathway for the formation of complex oxysterols, including likely this compound, is the non-enzymatic, free-radical-mediated oxidation of 7-dehydrocholesterol.

7-Dehydrocholesterol (7-DHC) is a direct biosynthetic precursor to cholesterol and vitamin D3. wikipedia.org It contains a conjugated diene system in its B-ring, which makes it exceptionally susceptible to oxidation. nih.govnih.gov Studies have shown that the propagation rate constant for the free radical oxidation of 7-DHC is approximately 200 times greater than that of cholesterol itself, making it one of the most easily oxidizable lipids known. acs.org This high reactivity means that in environments with oxidative stress, 7-DHC is readily converted into a diverse array of oxysterols. nih.govwashington.edu The oxidation process is initiated by the abstraction of a hydrogen atom by a peroxyl radical, leading to a chain reaction. nih.govnebraska.edu

The free radical peroxidation of 7-DHC is a complex process that can generate oxysterols with multiple oxygen atoms. nih.gov The mechanism follows pathways similar to those seen in the peroxidation of polyunsaturated fatty acids. nih.govwashington.edu

Key mechanistic steps include:

Hydrogen Abstraction: The reaction initiates with the abstraction of one of the reactive allylic hydrogen atoms, specifically at the C-9 or C-14 positions. nih.govnebraska.edu This step is favored because these C-H bonds are weakened by the adjacent conjugated double bond system. nih.gov

Pentadienyl Radical Formation: The loss of a hydrogen atom from either C-9 or C-14 results in the formation of a stabilized pentadienyl radical intermediate. nih.govnebraska.edu

Oxygen Addition and Further Reactions: This radical intermediate readily reacts with molecular oxygen. nih.gov The subsequent steps involve a cascade of well-established radical reactions, including peroxyl radical cyclization (specifically 5-exo cyclization) and internal attack on peroxide bonds, leading to a complex mixture of products. nih.govnebraska.edu This process accounts for the formation of numerous oxysterols, including cyclic peroxides, epoxides, and tetraols, which are primary products that can be further transformed into compounds like this compound. nih.govnih.gov

Precursor-Product Relationships in this compound Synthesis

The synthesis of this compound is intrinsically linked to its precursor, 7-dehydrocholesterol (7-DHC). Due to the high reactivity of the conjugated diene system within the 7-DHC molecule, it serves as a ready substrate for oxidation. nih.govacs.org The resulting product profile is not a single compound but rather a complex mixture of various oxysterols. nih.govwashington.edu The formation of a specific, highly oxygenated product like this compound is the result of a multi-step radical mechanism. The relationship is not a simple one-to-one conversion but a branching pathway where 7-DHC is the starting point for a cascade of oxidative transformations. nih.gov

The table below summarizes the key stages in the non-enzymatic oxidation of the precursor, 7-DHC, which leads to the generation of complex oxysterols.

Table 1: Mechanistic Steps in the Free Radical Oxidation of 7-Dehydrocholesterol (7-DHC)

| Stage | Description | Key Intermediates/Features | Reference |

|---|---|---|---|

| Initiation | Abstraction of a reactive allylic hydrogen atom by a peroxyl radical. | Hydrogen atoms at C-9 or C-14 are the primary targets. | nih.gov, nebraska.edu |

| Propagation | Formation of a stabilized radical intermediate. | A pentadienyl radical is formed across the conjugated diene system. | nih.gov, nebraska.edu |

| Oxygen Addition | The carbon-centered pentadienyl radical reacts with molecular oxygen (O₂). | Peroxyl radicals are formed at various positions (e.g., C-5, C-7). | nih.gov, acs.org |

| Cyclization & Rearrangement | Peroxyl radicals undergo intramolecular cyclization and other transformations. | Formation of cyclic peroxides, endoperoxides, and epoxides. | nih.gov, nih.gov |

| Product Formation | Generation of a complex mixture of stable oxysterols. | Products can contain multiple hydroxyl and keto groups, such as this compound. | nih.gov, washington.edu |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 7-Dehydrocholesterol (7-DHC) |

| Cholesterol |

| 7-ketocholesterol |

| 5α,6α-epoxycholest-7-en-3β-ol |

| 7-cholesten-3β,5α,6β-triol |

| cholestan-6-oxo-3β,5α-diol |

| 5α-Cholestane-3α,7α-diol |

| (25R)-3α,7α-dihydroxy-5α-cholestan-26-oic acid |

| (25R)-5α-cholestane-3α,7α,26-triol |

| Allochenodeoxycholic acid |

Conversion from 7-Dehydrocholesterol-5α,6α-epoxide

There is no scientific literature available that describes the enzymatic conversion of 7-Dehydrocholesterol-5α,6α-epoxide to this compound. Research on the metabolism of steroidal epoxides has been conducted in various contexts, but a pathway leading to the formation of this specific trihydroxy-ketone has not been identified.

Metabolic Branch Points in Cholestane Biotransformations

Due to the lack of information on its formation, the role of this compound as a metabolic branch point in cholestane biotransformations is unknown. Its structural similarity to other ecdysteroids, such as ponasterone A, suggests a potential role within the broader ecdysteroid metabolic network. nih.govnih.govagscientific.com However, without evidence of its natural occurrence and biosynthesis, any discussion of its metabolic significance remains purely speculative.

Metabolic Fates and Subsequent Transformations of 3,5,14 Trihydroxycholest 7 En 6 One

In Vitro Metabolism of 3,5,14-Trihydroxycholest-7-en-6-one

In vitro studies provide a controlled environment to investigate the specific metabolic conversions of this compound. These studies often utilize isolated glands or cultured cell lines to elucidate enzymatic pathways and cellular processing mechanisms.

Transformations by Isolated Glands (e.g., Prothoracic Glands)

Research on the metabolism of sterols in the prothoracic glands of insects, which are responsible for the synthesis of ecdysteroids (molting hormones), offers insights into the potential enzymatic transformations of cholesterol derivatives. While direct studies on this compound in these glands are not extensively documented, the enzymatic machinery present, such as hydroxylases and oxidoreductases, suggests a capacity for modifying complex sterol structures. The transformations observed for other sterols in these glands typically involve a series of hydroxylation and oxidation steps to produce the final active hormones.

Cellular Processing in Cultured Cell Lines

Cultured cell lines are instrumental in dissecting the cellular uptake and subsequent metabolic fate of oxysterols. Studies using various cell types have shown that oxysterols can be rapidly metabolized. For instance, lung epithelial cells have been shown to metabolize cholesterol-derived epoxides to form dihydroxy and trihydroxy derivatives. In the context of this compound, it is plausible that cultured cells would further hydroxylate or oxidize the molecule, or conjugate it to more water-soluble forms for transport and excretion.

In Vivo Metabolic Pathways of this compound in Animal Models

In vivo studies in animal models are essential for understanding the systemic metabolism and disposition of this compound. While specific data on this particular compound is limited, general oxysterol metabolism in rats and dogs indicates that the liver is a primary site of transformation. nih.gov Metabolites are often excreted in bile and urine. nih.gov Species-specific differences in metabolic pathways are common, with variations in the extent of reduction, oxidation, and conjugation reactions observed between different animal models. nih.gov

Derivatization to Other Oxysterols and Steroidal Metabolites

This compound can be a precursor to other biologically active oxysterols and steroidal metabolites through various enzymatic reactions.

Formation of 3β,5α-Dihydroxycholesta-7,9(11)-dien-6-one (DHCDO)

The formation of various dihydroxycholestenone derivatives has been documented, particularly in the context of disorders affecting cholesterol metabolism. For instance, 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), an oxysterol derived from 7-dehydrocholesterol (B119134), has been identified as a significant metabolite in models of Smith-Lemli-Opitz syndrome. researchgate.net This compound plays a role in cellular signaling pathways. researchgate.net While the direct conversion of this compound to 3β,5α-dihydroxycholesta-7,9(11)-dien-6-one is not explicitly detailed in the available literature, the structural similarities suggest that such a transformation, likely involving dehydration, is biochemically plausible.

Linkages to Alternative Bile Acid Biosynthesis Pathways

Oxysterols are key intermediates in the "acidic" or alternative pathway of bile acid biosynthesis. nih.govnih.gov This pathway is initiated by the hydroxylation of cholesterol at various positions on the side chain or sterol nucleus. nih.gov Oxysterols such as 7-oxocholesterol and cholestane-3β,5α,6β-triol are known to be metabolized into unusual bile acids through novel branches of this acidic pathway. nih.gov These pathways involve steps like (25R)26-hydroxylation, carboxylation, and side-chain shortening. nih.gov Given its structure, this compound could potentially enter these alternative bile acid synthesis pathways, undergoing further modifications to be converted into bile acid-like molecules. The presence of a 7-oxo group is a feature of some intermediates in these pathways. nih.gov

Table of Research Findings on Oxysterol Metabolism

| Metabolic Process | Key Findings | Model System | References |

|---|---|---|---|

| In Vivo Metabolism | Species differences exist in the metabolism of steroidal compounds, with variations in reduction and conjugation. | Rats, Dogs | nih.gov |

| Bile Acid Synthesis | Oxysterols are precursors in the alternative pathway of bile acid synthesis. | Human | nih.govnih.gov |

| Oxysterol Derivatization | 7-Oxocholesterol and cholestane-3β,5α,6β-triol are metabolized to unusual bile acids. | Human Plasma | nih.gov |

Table of Compound Names

| Abbreviation | Full Compound Name |

|---|---|

| DHCEO | 3β,5α-dihydroxycholest-7-en-6-one |

| DHCDO | 3β,5α-Dihydroxycholesta-7,9(11)-dien-6-one |

Molecular and Cellular Mechanisms of Action of 3,5,14 Trihydroxycholest 7 En 6 One

Interaction with Molecular Targets and Receptors (in research models)

Research into the direct molecular targets and receptor interactions of 3,5,14-Trihydroxycholest-7-en-6-one, also known as 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), is still in early stages. This oxysterol is primarily studied in the context of disorders of cholesterol biosynthesis, such as Smith-Lemli-Opitz syndrome (SLOS). In these conditions, the accumulation of 7-dehydrocholesterol (B119134) (7-DHC), the precursor to cholesterol, leads to increased production of various oxysterols, including DHCEO, through oxidative processes. Therefore, its effects are often considered in the broader context of the pathophysiological consequences of 7-DHC accumulation.

Potential Modulatory Effects on Signaling Cascades (e.g., Hedgehog signaling)

The Hedgehog (Hh) signaling pathway is crucial for embryonic development, regulating cell differentiation and the formation of various tissues and organs. wikipedia.orgnih.gov This pathway's proper function is intrinsically linked to cholesterol, which is required for the post-translational modification and signaling activity of the Hedgehog protein. In conditions like SLOS, where cholesterol synthesis is impaired and 7-DHC accumulates, Hedgehog signaling is disrupted.

While direct binding of this compound to components of the Hedgehog pathway has not been definitively established, its presence as a significant product of 7-DHC oxidation points to a potential modulatory role. The accumulation of 7-DHC and its derivatives, including DHCEO, creates an abnormal cellular lipid environment that can interfere with the proper localization and function of proteins involved in the Hh signaling cascade, such as Patched and Smoothened. The disruption of cholesterol homeostasis itself is a primary driver of Hh pathway dysfunction in experimental models of SLOS.

Influence on Cellular Processes and Homeostasis (in research models)

As a product of aberrant lipid metabolism, this compound is associated with significant perturbations in cellular processes and homeostasis in research models. Its formation is linked to the oxidative stress resulting from high levels of 7-DHC.

Modulation of Gene Expression and Lipid Biosynthesis in Cell Cultures

In cell culture models of SLOS, the accumulation of 7-DHC and the subsequent formation of oxysterols like this compound are associated with changes in the expression of genes involved in lipid biosynthesis. nih.gov Studies in human fibroblasts from SLOS patients have shown alterations in gene expression related to both lipid metabolism and cell proliferation. nih.gov The presence of DHCEO is a direct consequence of the metabolic defect that drives these transcriptional changes.

The table below summarizes the levels of key sterols in different cell lines used in research, illustrating the biochemical context in which DHCEO is formed and exerts its influence.

| Cell Line | Cholesterol (μg/mg protein) | 7-DHC (μg/mg protein) | DHCEO (ng/mg protein) |

| Control Human Fibroblasts | 25.3 ± 2.5 | 0.49 ± 0.09 | 1.6 ± 0.3 |

| SLOS Human Fibroblasts | 15.8 ± 1.8 | 15.2 ± 1.5 | 18.5 ± 2.1 |

| Neuro2a Cells | 35.1 ± 3.1 | 0.08 ± 0.01 | Not Detected |

| Data adapted from studies on SLOS models. nih.gov |

Effects on Cell Differentiation and Neuronal Arborization in Experimental Systems

The pathological accumulation of 7-DHC and its derivatives has profound consequences for neuronal development, a process heavily reliant on cholesterol for membrane formation, synaptogenesis, and myelination. SLOS is characterized by severe neurological deficits, and experimental models replicate aspects of these developmental abnormalities. The presence of this compound is indicative of the oxidative stress and disrupted lipid environment that contribute to impaired cell differentiation and neuronal arborization in these systems. While direct studies on the specific effects of isolated DHCEO on these processes are limited, its role as an indicator of 7-DHC-induced pathology is clear.

Role of this compound as a Biochemical Marker

A primary and well-characterized role of this compound is its utility as a biomarker for the in vivo oxidation of 7-DHC. nih.govresearchgate.netnih.gov

Utility as a Biomarker for 7-DHC Peroxidation in Experimental Models of Cholesterol Biosynthesis Disorders

In experimental models of SLOS, including patient-derived fibroblasts and mouse models, this compound has been identified as a novel and reliable biomarker for 7-DHC peroxidation. nih.govresearchgate.netnih.gov Its levels show a strong positive correlation with the levels of 7-DHC. nih.govnih.gov The quantification of DHCEO provides a sensitive measure of the extent of oxidative damage occurring as a consequence of the primary metabolic defect in SLOS.

The proposed mechanism of formation involves the free radical oxidation of 7-DHC to form intermediates like 5α,6α-epoxycholest-7-en-3β-ol and 7-cholesten-3β,5α,6β-triol, which then lead to the production of DHCEO. researchgate.netnih.gov The strong correlation between 7-DHC and DHCEO levels across different experimental models underscores its utility as a biomarker.

The following table presents the correlation between 7-DHC and DHCEO in various research samples.

| Sample Type | 7-DHC Level | DHCEO Level | Correlation Coefficient (R) |

| Human Fibroblasts (Control & SLOS) | Variable | Variable | 0.9851 nih.govnih.gov |

| Dhcr7-knockout Mouse Brain | Elevated | Elevated | 0.9851 nih.govnih.gov |

| Data reflects a strong positive correlation observed in research studies. nih.govnih.gov |

The suppression of DHCEO formation by antioxidants in cell culture models further validates its role as a marker of oxidative stress and opens potential avenues for exploring therapeutic strategies aimed at mitigating the oxidative damage in cholesterol biosynthesis disorders. nih.govnih.gov

Advanced Analytical and Methodological Approaches for Studying 3,5,14 Trihydroxycholest 7 En 6 One

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying 3,5,14-trihydroxycholest-7-en-6-one from complex mixtures like plant or insect extracts. The polyhydroxylated nature and structural similarity to other steroids demand high-resolution separation techniques.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the sensitive and specific determination of ecdysteroids. nih.gov The combination of liquid chromatography's separation power with the mass spectrometer's high selectivity and sensitivity makes it ideal for analyzing these compounds, which are often present at low concentrations. nih.gov

Separation: Reversed-phase HPLC is the most common approach for ecdysteroid analysis. A C18 column is typically employed, offering good separation for these moderately polar compounds. mdpi.com Gradient elution using a mobile phase of water and acetonitrile, often with a small amount of acid like formic acid to improve peak shape and ionization, is standard practice. mdpi.comnih.gov The use of superheated deuterium (B1214612) oxide (D₂O) as a mobile phase has also been explored, allowing for on-line acquisition of NMR and IR data in addition to UV and MS. nih.gov

Detection and Quantification: Mass spectrometry, particularly tandem MS (MS/MS), provides excellent sensitivity and specificity. Ecdysteroids can be ionized using techniques like electrospray ionization (ESI) and detected in multiple reaction monitoring (MRM) mode for quantitative studies. nih.govresearchgate.net This involves monitoring specific precursor-to-product ion transitions, which greatly reduces background noise and enhances detection limits. For instance, a common fragmentation pathway for ecdysteroids involves sequential water losses from the polyhydroxylated core and cleavage of the side chain. researchgate.net

To further enhance sensitivity and specificity, chemical derivatization can be employed. Targeting the 6-ketone group, which is common to all ecdysteroids, with Girard reagents (T or P) has proven effective. nih.govresearchgate.net This derivatization adds a charged moiety to the molecule, improving ionization efficiency. Interestingly, this reaction with ecdysteroids causes the elimination of the C14-hydroxyl group, creating a new C14-C15 double bond, a characteristic reaction that can be used for specific detection. nih.govresearchgate.net This method has enabled the detection of ecdysteroids at the picogram level. nih.gov

| Parameter | Typical Conditions for Ecdysteroid Analysis | Reference |

|---|---|---|

| Chromatography Mode | Reversed-Phase HPLC | mdpi.com |

| Stationary Phase (Column) | C18 (e.g., Agilent Zorbax, Waters BEH) | mdpi.comnih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% Formic Acid) | nih.gov |

| Ionization Technique | Electrospray Ionization (ESI), positive mode | nih.govresearchgate.net |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) for quantification | nih.govresearchgate.net |

| Derivatization (optional) | Girard Reagent (T or P) to target the 6-keto group | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for steroid analysis, though it presents unique challenges for polyhydroxylated compounds like ecdysteroids. Due to their low volatility and thermal instability, direct analysis is not feasible. nih.gov Therefore, chemical derivatization is a mandatory step to convert the polar hydroxyl groups into more volatile and thermally stable ethers or esters. nih.govmdpi.com

Derivatization: The most common derivatization method is silylation, which replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. Reagents such as N-trimethylsilylimidazole (TSIM) are particularly effective for derivatizing the sterically hindered hydroxyl groups found in ecdysteroids. mdpi.com Mixtures containing N,O-bis(trimethylsilyl)acetamide (BSA) and trimethylchlorosilane (TMCS) are also used to ensure complete derivatization of all hydroxyl groups. mdpi.com The reaction is typically carried out by heating the sample with the silylating agent to ensure the reaction goes to completion. mdpi.com

Analysis: Once derivatized, the TMS-ethers of this compound can be separated on a low-polarity capillary column (e.g., DB-5ms or HP-1ms). The mass spectrometer then detects the eluting compounds. Electron impact (EI) ionization is commonly used, producing characteristic fragmentation patterns that can be used for identification by comparison to spectral libraries. nih.gov

| Step | Description | Reference |

|---|---|---|

| Derivatization (Required) | Conversion of hydroxyl groups to trimethylsilyl (TMS) ethers to increase volatility and thermal stability. | nih.govmdpi.com |

| Derivatizing Reagents | N-trimethylsilylimidazole (TSIM), N,O-bis(trimethylsilyl)acetamide (BSA), Trimethylchlorosilane (TMCS). | mdpi.com |

| GC Column | Low-polarity fused-silica capillary column (e.g., 5% phenyl-methylpolysiloxane). | hpst.cz |

| Ionization Mode | Electron Impact (EI) for fragmentation and library matching. | nih.gov |

Spectroscopic Methods for Structural Elucidation and Conformation

Spectroscopic methods are indispensable for the de novo identification of new ecdysteroids and for confirming the structure of known compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete chemical structure and stereochemistry of organic molecules. For a complex structure like this compound, a suite of NMR experiments is required.

¹H NMR: Provides information on the number and chemical environment of protons. Key signals would include those for the methyl groups (C18, C19, C21, C26, C27), the vinyl proton at C7, and various methine and methylene (B1212753) protons on the steroid skeleton and side chain.

¹³C NMR: Shows the signals for all carbon atoms in the molecule, including the characteristic carbonyl signal for the C6-ketone (δ > 200 ppm) and signals for the olefinic carbons at C7 and C8. mdpi.com

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to trace out the spin systems within the rings and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for piecing together the molecular skeleton, for example, by correlating the methyl protons (H₃-18, H₃-19) to various quaternary and methine carbons in the ring system. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. This is essential for determining the relative stereochemistry, such as the cis-fusion of the A/B rings and the spatial relationship of the various substituents on the steroid core. acs.org For example, NOESY correlations between H-2 and H-9 would support a cis A/B ring junction. acs.org

The combination of these experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the compound's three-dimensional structure. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The key structural feature of this compound that is active in UV-Vis spectroscopy is the α,β-unsaturated ketone system (7-en-6-one). This chromophore gives rise to a characteristic strong absorption maximum (λₘₐₓ). For most ecdysteroids with this moiety, the λₘₐₓ is observed in the range of 240-245 nm. mdpi.comacs.org This absorption is often used for detection in HPLC analysis with a UV detector. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. rsc.org For this compound, the IR spectrum would be dominated by absorptions from the hydroxyl and carbonyl groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|---|

| O-H (Hydroxyl) | 3550 - 3200 (broad) | Stretching | ucla.edu |

| C=O (α,β-unsaturated ketone) | 1685 - 1665 | Stretching | pressbooks.pub |

| C=C (Alkene) | 1680 - 1620 (variable) | Stretching | ucla.edu |

| C-H (Alkyl) | 2950 - 2850 | Stretching | ucla.edu |

| C-O (Alcohol) | 1260 - 1000 | Stretching | youtube.com |

The broadness of the O-H stretch is due to hydrogen bonding. The position of the C=O stretch is lower than that of a saturated ketone (typically ~1715 cm⁻¹) due to its conjugation with the C=C double bond. pressbooks.pub

Isotopic Labeling Strategies for Metabolic Tracing and Pathway Elucidation

Isotopic labeling is a powerful technique used to track the movement of atoms through a metabolic pathway. wikipedia.org By introducing a precursor molecule enriched with a stable (non-radioactive) heavy isotope (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O), researchers can follow its incorporation into downstream metabolites using mass spectrometry or NMR. nih.govnih.gov This provides direct evidence of metabolic pathways and allows for the quantification of metabolic flux. nih.gov

To study the biosynthesis of this compound, one could administer an isotopically labeled precursor, such as [¹³C]-cholesterol or [²H]-mevalonic acid, to the biological system of interest (e.g., a plant or insect). After a certain period, the ecdysteroids are extracted and analyzed by LC-MS. nih.gov

The mass spectrometer can easily distinguish between the unlabeled (endogenous) compound and the newly synthesized, labeled compound due to the mass shift imparted by the heavy isotopes. biorxiv.org For example, if a precursor labeled with six ¹³C atoms is fully incorporated, the resulting this compound will have a mass that is 6 Daltons higher than the unlabeled molecule. By measuring the rate of appearance of the labeled compound and the decay of the unlabeled pool, one can determine the rates of synthesis and turnover. nih.gov

This approach can be used to:

Confirm biosynthetic precursors.

Identify intermediate metabolites in the pathway.

Quantify the rate of synthesis (flux) under different physiological conditions. nih.gov

Uncover previously unknown metabolic transformations or cycles. nih.gov

Advanced techniques, such as dual-isotope labeling, can further refine these studies by providing a unique mass signature that simplifies the identification of labeled metabolites from a complex background. biorxiv.org

Advanced Sample Preparation and Derivatization for Enhanced Analysis

The accurate and sensitive analysis of this compound, a polyhydroxylated steroid, from complex biological or natural product matrices necessitates sophisticated sample preparation and derivatization strategies. These steps are crucial for removing interfering substances, concentrating the analyte, and enhancing its detectability by analytical instruments like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation Techniques

The isolation and purification of cholestane-based compounds often involve a multi-step process tailored to the specific characteristics of the sample matrix and the target analyte.

Solid-Phase Extraction (SPE): This is a commonly employed technique for the cleanup and concentration of ecdysteroids and other steroid derivatives from sample extracts. nih.gov For compounds like this compound, reversed-phase SPE cartridges (e.g., C18) are particularly useful. The process typically involves loading an aqueous methanolic solution of the crude extract onto a pre-conditioned cartridge. nih.gov Non-polar impurities can be washed away with a low-polarity solvent, after which the target analyte is eluted with a solvent of higher polarity, such as methanol (B129727) or acetonitrile. nih.govoup.com For instance, a common procedure for ecdysteroids involves loading the sample in a 70% aqueous methanol solution, washing with the same to remove polar impurities, and then eluting the desired compounds with a higher concentration of methanol. mdpi.com

Liquid-Liquid Extraction (LLE): LLE is another fundamental technique for the initial cleanup of samples. It separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For moderately polar steroids, partitioning between hexane (B92381) and aqueous methanol can effectively remove non-polar lipids and pigments. mdpi.com

Chromatographic Purification: Following initial extraction, further purification is often achieved through various column chromatography techniques. amazonaws.com Methods like low-pressure column chromatography on silica (B1680970) gel or alumina (B75360) can be effective. oup.comcaldic.com Stepwise gradient elution, starting with a non-polar solvent and gradually increasing the polarity, allows for the separation of compounds based on their polarity. oup.com For more challenging separations of closely related steroids, high-performance liquid chromatography (HPLC) is the method of choice, utilizing either normal-phase or reversed-phase columns. amazonaws.com

Derivatization for Enhanced Analysis

Due to the presence of multiple hydroxyl groups and a ketone moiety, this compound is a polar and non-volatile molecule, making it challenging to analyze directly by GC-MS. mdpi.comnih.gov Derivatization is therefore a critical step to improve its chromatographic behavior and mass spectrometric sensitivity. nih.gov

For Gas Chromatography-Mass Spectrometry (GC-MS):

The primary goal of derivatization for GC-MS is to block the polar functional groups (hydroxyls and ketones) to increase volatility and thermal stability. nih.gov

Silylation: This is the most common derivatization method for steroids containing hydroxyl groups. mdpi.com Reagents such as N,O-bis(trimethylsilyl)acetamide (BSA), N-trimethylsilylimidazole (TSIM), and trimethylchlorosilane (TMCS) are frequently used, often in combination. mdpi.com For instance, a mixture of TSIM/BSA/TMCS has been shown to be effective for the derivatization of glucocorticoids, a related class of steroids. mdpi.com The reaction involves the replacement of the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group. This process significantly reduces the polarity and boiling point of the compound, leading to improved peak shape and sensitivity in GC analysis. mdpi.com The reaction is typically carried out by heating the dried sample extract with the silylating reagent at a specific temperature (e.g., 70°C) for a set duration (e.g., 60 minutes). mdpi.com

For Liquid Chromatography-Mass Spectrometry (LC-MS):

While derivatization is not always mandatory for LC-MS, it can be employed to enhance ionization efficiency and, consequently, the sensitivity of the analysis. nih.gov

Girard Derivatization: This technique specifically targets the ketone group at the C-6 position of this compound. Girard reagents (such as Girard's reagent T) react with the ketone to form a hydrazone, which incorporates a permanently charged quaternary ammonium (B1175870) group. nih.govresearchgate.net This pre-charged derivative exhibits significantly improved ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to lower detection limits. nih.gov An interesting aspect of Girard derivatization with ecdysteroids is the potential for elimination of the C-14 hydroxyl group, creating an additional double bond, which can be a characteristic feature in the resulting mass spectrum. nih.govresearchgate.net This derivatization has enabled the detection of ecdysteroids at the picogram level. nih.gov

The selection of a suitable derivatization strategy depends on the analytical platform being used and the specific goals of the analysis, whether it is for quantification or structural elucidation.

Data Tables

Table 1: Derivatization Reagents for the Analysis of this compound

| Analytical Technique | Derivatization Reagent(s) | Target Functional Group(s) | Purpose of Derivatization | Typical Reaction Conditions |

| GC-MS | N,O-bis(trimethylsilyl)acetamide (BSA), N-trimethylsilylimidazole (TSIM), Trimethylchlorosilane (TMCS) | Hydroxyl groups | Increase volatility and thermal stability, improve peak shape. mdpi.comnih.gov | Heating the sample with a mixture of reagents (e.g., 70°C for 60 minutes). mdpi.com |

| LC-MS | Girard's Reagent T | Ketone group | Introduce a permanent positive charge to enhance ionization efficiency. nih.govresearchgate.net | Heating the sample with the reagent in a suitable solvent (e.g., 85°C for 4 hours). researchgate.net |

Synthetic Chemistry and Analogue Development of 3,5,14 Trihydroxycholest 7 En 6 One

Total Synthesis and Semisynthesis Approaches to the Cholestane (B1235564) Core

The construction of the intricate cholestane framework, characterized by a tetracyclic steroid nucleus and a flexible side chain, has been achieved through both total synthesis and semisynthetic modifications of readily available sterol precursors.

Total Synthesis: The complete de novo synthesis of the cholestane core is a formidable undertaking that has been accomplished through various strategic approaches. These routes often involve the sequential construction of the A, B, C, and D rings, followed by the installation of the side chain. Key strategies have included:

Diels-Alder Cycloadditions: This powerful ring-forming reaction has been utilized to construct the C and D rings of the steroid nucleus.

Intramolecular Cyclizations: Radical and cationic cyclization cascades have been employed to forge multiple rings in a single step, leading to a rapid increase in molecular complexity.

Ring-Closing Metathesis: This modern synthetic method has proven effective in the formation of the large rings present in some steroid analogues.

While total synthesis offers the flexibility to introduce a wide range of structural modifications, the lengthy and often low-yielding sequences make it less practical for the large-scale production of cholestane derivatives.

Semisynthesis: A more common and economically viable approach involves the chemical modification of abundant natural sterols, such as cholesterol. Cholesterol, with its pre-existing cholestane skeleton, serves as an excellent starting material for the introduction of the desired functionalities found in 3,5,14-Trihydroxycholest-7-en-6-one. The conversion of cholesterol to this target molecule requires a series of selective chemical transformations, including:

Allylic Oxidation: Introduction of the 7-en-6-one system is a critical step, often achieved through oxidation with reagents like chromium trioxide or manganese dioxide.

Hydroxylation: The introduction of hydroxyl groups at positions C3, C5, and C14 necessitates the use of stereoselective hydroxylation methods. This can involve epoxidation followed by ring-opening or the use of specific oxidizing agents.

Isomerization: Control of the stereochemistry at various chiral centers is paramount and may require isomerization steps under acidic or basic conditions.

The semisynthesis of ecdysteroid analogues from cholesterol and other phytosterols (B1254722) is a well-established field, driven by the need for these compounds in agricultural and medicinal research. nih.govresearchgate.net

Preparation of Functionalized Derivatives and Structural Analogues

The cholestane scaffold provides a versatile platform for the development of novel bioactive molecules. The synthesis of functionalized derivatives and structural analogues of this compound allows for the systematic exploration of how structural modifications impact biological activity.

A variety of synthetic methodologies have been employed to modify the cholestane skeleton at different positions:

A- and B-Ring Modifications: The A and B rings are common sites for functionalization. For instance, the ketone at C6 can be converted to other functional groups, such as pyrimidines, through multicomponent reactions. nih.gov The introduction of vicinal diols in the A-ring has been shown to be important for the biological activity of some cholestane derivatives. nih.gov

Side-Chain Modifications: The side chain offers significant opportunities for structural diversification. Modifications can include altering the length of the chain, introducing new functional groups, or creating cyclic analogues.

Introduction of Heteroatoms: Replacing carbon atoms with heteroatoms, such as nitrogen or oxygen, within the steroidal framework or in the side chain can lead to compounds with altered physicochemical properties and biological activities.

The synthesis of these analogues often involves standard organic chemistry transformations, such as esterification, etherification, oxidation, reduction, and carbon-carbon bond-forming reactions, tailored to the specific functionalities of the cholestane core.

| Compound Name | Starting Material | Key Synthetic Transformations | Reference |

| Steroidal Pyrimidines | Cholestan-6-ones | Multicomponent reaction with urea (B33335) and benzaldehyde | nih.gov |

| AB-Functionalized Cholestanes | Cholesterol | Introduction of hydroxyl or oxo groups at C3 and vicinal diols in the A-ring | nih.gov |

Exploration of Structure-Activity Relationships (SAR) in In Vitro Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. researchgate.net For cholestane derivatives, in vitro assays are widely used to screen for various biological effects, including cytotoxic, hormonal, and enzyme inhibitory activities.

Systematic modifications of the this compound structure and its analogues, followed by in vitro testing, have provided valuable insights into the key structural features required for biological activity.

Key SAR Findings for Cholestane Derivatives:

Hydroxylation Pattern: The number and position of hydroxyl groups on the cholestane core are critical determinants of activity. For instance, studies on AB-functionalized cholestanes have revealed that the presence of a 3-hydroxy or 3-oxo group, as well as a 2,3- or 3,4-vicinal diol moiety, is often necessary for optimal cytotoxic activity in cancer cell lines. nih.gov

Side Chain Structure: Modifications to the side chain can impact potency and selectivity. The length, flexibility, and presence of polar functional groups in the side chain can all modulate biological responses.

The 7-en-6-one System: This conjugated enone system is a common feature in ecdysteroids and is believed to play a role in their biological activity, potentially through interactions with specific receptors.

In vitro studies have shown that some cholestane derivatives exhibit potent cytotoxic effects against various human cancer cell lines. nih.gov The mechanisms of action can involve the induction of apoptosis, cell cycle arrest, and interference with steroid hormone receptor signaling. nih.gov However, the activity of many cholestane derivatives on steroid receptors is often weak compared to natural ligands. nih.gov

| Structural Feature | Impact on In Vitro Activity | Reference |

| 3-Hydroxy or 3-Oxo Group | Necessary for optimal cytotoxic activity in some cancer cell lines. | nih.gov |

| 2,3- or 3,4-Vicinal Diol in A-Ring | Important for biological activity. | nih.gov |

| Six-Membered B-Ring | Found to be necessary for optimum biological activity. | nih.gov |

The ongoing synthesis and biological evaluation of novel cholestane analogues continue to expand our understanding of the intricate structure-activity relationships within this important class of natural products, paving the way for the development of new therapeutic agents.

Comparative Biochemical and Evolutionary Perspectives of 3,5,14 Trihydroxycholest 7 En 6 One

Relationships to Other Ecdysteroids and Insect Steroid Hormones

3,5,14-Trihydroxycholest-7-en-6-one is structurally related to several key zooecdysteroids (ecdysteroids found in animals), most notably the primary insect molting hormone, 20-hydroxyecdysone (B1671079) (20E), and its immediate precursor, ecdysone (B1671078). The biosynthesis of these hormones in the prothoracic glands of insects begins with cholesterol and proceeds through a series of oxidative steps, including numerous hydroxylations catalyzed by cytochrome P450 (P450) enzymes. nih.gov

The compound can be viewed as an intermediate or an analog within this complex biosynthetic grid. A pivotal study in the tobacco hornworm, Manduca sexta, demonstrated that 3β,14α-dihydroxy-5β-cholest-7-en-6-one is a direct precursor to α-ecdysone. nih.gov This highlights the critical role of the C-14 hydroxylation step, suggesting it occurs before the final hydroxylations at C-2, C-22, and C-25 that form ecdysone. nih.gov The presence of an additional hydroxyl group at the C-5 position in this compound suggests it is a closely related, more polar analog.

Its relationship to another significant phyto- and zooecdysteroid, ponasterone A, is also notable. Ponasterone A, which serves as a major molting hormone in some arthropods, possesses the same 3β,14α-dihydroxy-5β-cholest-7-en-6-one core structure but is further hydroxylated at positions C-2, C-20, and C-22. nih.govnih.govsigmaaldrich.com Therefore, this compound could theoretically be a precursor in the biosynthesis of ponasterone A or a related metabolic product. The relative binding affinities of various ecdysteroids to the ecdysone receptor (EcR) complex determine their biological activity, with the number and position of hydroxyl groups playing a critical role. nih.gov

Table 1: Structural Comparison of this compound with Major Ecdysteroids

| Compound | C-2 OH | C-3 OH | C-5 OH | C-14 OH | C-20 OH | C-22 OH | C-25 OH |

| This compound | No | Yes | Yes | Yes | No | No | No |

| Ecdysone | Yes | Yes | No | Yes | No | Yes | Yes |

| 20-Hydroxyecdysone | Yes | Yes | No | Yes | Yes | Yes | Yes |

| Ponasterone A | Yes | Yes | No | Yes | Yes | Yes | No |

| 3β,14α-dihydroxy-5β-cholest-7-en-6-one | No | Yes | No | Yes | No | No | No |

Comparative Analysis with Other Cholestane (B1235564) Derivatives and Oxysterols

The cholestane framework of this compound allows for comparison with a broad range of related steroids, including other cholestane derivatives and oxysterols (oxidized derivatives of cholesterol).

A structurally similar oxysterol is 3β,5α-dihydroxycholest-7-en-6-one, a compound identified as a metabolite of 7-dehydrocholesterol (B119134) (7-DHC), the immediate precursor of cholesterol in mammals. sigmaaldrich.com This oxysterol is noted to form in biological systems and has distinct biological activities, including the modulation of the Hedgehog signaling pathway. sigmaaldrich.com The key differences are the absence of the C-14 hydroxyl group and the stereochemistry at the A/B ring junction (5α in the oxysterol versus the typical 5β in active ecdysteroids). This comparison underscores how specific hydroxylations and stereochemical configurations on the same basic cholest-7-en-6-one core can lead to compounds with vastly different biological roles and contexts (insect hormone vs. mammalian signaling molecule).

Other cholestane derivatives of interest include cholestanol (B8816890) (specifically 5α-cholestan-3β-ol), a saturated sterol that can substitute for cholesterol in insect cell membranes for structural purposes, though it cannot be a precursor for ecdysteroid synthesis. extrasynthese.com This highlights the strict structural requirements for precursor molecules in the ecdysteroidogenic pathway. The presence of the Δ⁷ double bond and the 6-keto group in this compound are essential features for its classification and potential function as an ecdysteroid, distinguishing it from structural sterols like cholestanol.

The removal of the 14α-hydroxyl group is a significant metabolic step in vertebrates, leading to compounds like 14-deoxy-20-hydroxyecdysone. nih.govagscientific.com This metabolic alteration generally reduces or modifies the biological activity and facilitates excretion, reinforcing the importance of the C-14 hydroxyl group for the hormonal function of ecdysteroids. nih.gov

Table 2: Comparison with Related Cholestane Derivatives

| Compound | Core Structure | Key Functional Groups | Biological Context |

| This compound | 5β-Cholest-7-ene | 3-OH, 5-OH, 14-OH, 6-one | Ecdysteroid (Insect Hormone) |

| 3β,5α-dihydroxycholest-7-en-6-one | 5α-Cholest-7-ene | 3-OH, 5-OH, 6-one | Oxysterol (7-DHC metabolite) sigmaaldrich.com |

| Ponasterone A | 5β-Cholest-7-ene | 2,3,14,20,22-pentaOH, 6-one | Ecdysteroid (Insect Hormone) mdpi.comnih.gov |

| Cholestanol | 5α-Cholestane | 3-OH | Structural Sterol extrasynthese.com |

| 7-Dehydrocholesterol (7-DHC) | Cholesta-5,7-diene | 3-OH | Cholesterol Precursor |

Evolutionary Aspects of Sterol Metabolism Involving this compound

The evolution of ecdysteroid biosynthesis is intrinsically linked to the fact that insects are sterol auxotrophs; they cannot synthesize cholesterol de novo and must acquire it from their diet. nih.gov This metabolic constraint necessitated the evolution of a dedicated pathway to convert dietary sterols into the complex, polyhydroxylated structure of ecdysteroids. The enzymes responsible for these transformations, primarily P450s, have undergone significant evolutionary diversification.

The hydroxylation at C-14 is a crucial, evolutionarily conserved step for producing the most active ecdysteroids. The enzyme or enzymes responsible for this step are part of the so-called "black box" of ecdysteroid synthesis, a series of reactions that are still not fully characterized. nih.gov The finding that 3β,14α-dihydroxy-5β-cholest-7-en-6-one can be efficiently converted to ecdysone, while its 14-deoxy counterpart cannot, suggests that the C-14 hydroxylation is an early and directing event in the pathway. nih.gov The evolutionary development of a specific C-14 hydroxylase was a pivotal moment in the emergence of modern ecdysteroid signaling.

Furthermore, the diversity of major ecdysteroids across different arthropod lineages points to evolutionary divergence in the biosynthetic pathway. For instance, many insects utilize 20-hydroxyecdysone as their primary molting hormone, which requires hydroxylation at C-25. However, some arthropod groups, such as chelicerates (spiders and ticks), lack the gene for the C-25 hydroxylase (phantom). In these organisms, it is believed that ponasterone A, which is not hydroxylated at C-25, serves as the major active ecdysteroid. This suggests that the pathway leading to a 3,14-dihydroxylated cholestane core, from which a compound like this compound could arise, represents a fundamental and ancient branch point in ecdysteroid evolution. The subsequent evolution and differential retention of specific hydroxylases (like those for C-20, C-22, and C-25) allowed for the diversification of hormonal signaling molecules in different arthropod clades.

Emerging Research Directions for 3,5,14 Trihydroxycholest 7 En 6 One

Identification of Novel Enzymatic Regulators and Interactomes

The biosynthesis and metabolism of 3,5,14-Trihydroxycholest-7-en-6-one are intricately linked to the ecdysteroidogenic pathway, and the identification of enzymes and interacting partners is a key area of research. In insects, the production of ecdysteroids, the primary steroid hormones, is a highly regulated process. The enzymes responsible for the final hydroxylation steps in the conversion of cholesterol to ecdysone (B1671078) are encoded by a group of genes known as the "Halloween genes," which include phantom (phm), disembodied (dib), shadow (sad), and shroud (sro). researchgate.net These cytochrome P450 enzymes are crucial for the later stages of ecdysteroid biosynthesis. nih.gov

The regulation of these enzymatic activities is complex, involving neuropeptides and peptide hormones that respond to environmental cues. nih.gov For instance, in Drosophila melanogaster, the insulin (B600854) signaling pathway has been shown to influence the mRNA levels of Halloween genes, thereby controlling ecdysone production. nih.gov Future research aims to identify the full spectrum of peptide signals that modulate ecdysone synthesis and the specific environmental conditions that trigger them. nih.gov

The interactome of this compound and its related enzymes is another burgeoning area of investigation. While the direct protein interactions of this specific intermediate are not yet fully elucidated, studies on related steroid-protein interactions provide a framework for future exploration. For example, research on the binding of a synthetic steroid derivative, 3β,6β-diacetoxy-5-hydroxy-5α-cholestane, with human serum albumin has demonstrated the importance of specific amino acid residues in forming stable complexes. mdpi.com Understanding such interactions for this compound could reveal how it is transported and localized within cells and tissues.

Unveiling Additional Molecular Targets and Downstream Effectors

As a precursor to the active molting hormone 20-hydroxyecdysone (B1671079), the primary downstream effect of this compound is the activation of the ecdysone receptor (EcR), a nuclear hormone receptor. rsc.org The binding of 20-hydroxyecdysone to EcR, which forms a heterodimer with Ultraspiracle (USP), initiates a transcriptional cascade that controls molting and metamorphosis. researchgate.net

However, the potential for this compound or its immediate metabolites to have their own specific molecular targets remains an open question. Research into the diverse roles of ecdysteroids has expanded beyond development to include regulation of germline development, stress resistance, longevity, and circadian rhythms in adult insects. nih.gov For example, ecdysteroid signaling is necessary for proper lipid accumulation during oogenesis in Drosophila. nih.gov It is plausible that intermediate compounds in the biosynthetic pathway could have unique regulatory roles in these processes.

Furthermore, the metabolism of ecdysteroids can lead to a variety of active and inactive forms. For instance, 3-dehydroecdysone (B1239484) (3DE), an intermediate in the ecdysone 3-epimerization pathway, can be reversibly converted back to active ecdysone. nih.gov This suggests that the metabolic fate of this compound could lead to a range of downstream effectors with distinct biological activities. Unraveling these pathways and identifying the specific targets of each metabolite is a key goal for future research.

Development of Advanced Experimental Models for Studying Its Biological Functions

The study of this compound has historically relied on insect models such as the blowfly Calliphora stygia and the tobacco hornworm Manduca sexta. rsc.orgnih.gov In these organisms, radiolabeled precursors have been instrumental in tracing the metabolic fate of this compound and confirming its role in ecdysone biosynthesis. rsc.orgnih.gov

The advent of genetic tools, particularly in Drosophila melanogaster, has revolutionized the study of ecdysteroid biosynthesis. The use of mutants for the "Halloween" genes has been critical in dissecting the sequential steps of the pathway. nih.gov Future research will likely involve the development of more sophisticated models, including tissue- and time-specific gene knockouts, to finely probe the function of enzymes involved in the synthesis and metabolism of this compound. nih.gov

In vitro systems, such as the use of isolated prothoracic glands, have also been valuable in identifying the metabolic products of this compound. nih.gov Advanced cell culture models, potentially incorporating genetically engineered cells that express specific biosynthetic enzymes, could provide a more controlled environment to study the molecular interactions and downstream signaling events of this compound. Furthermore, the use of ecdysteroid-inducible gene regulation systems in mammalian and plant cells for various biotechnological applications highlights the potential for developing novel experimental platforms. rsc.org

Integration into Systems Biology Approaches for Comprehensive Understanding

A comprehensive understanding of the role of this compound necessitates its integration into a systems biology framework. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic model of the ecdysteroid network. Transcriptomic studies in response to diseases that affect ecdysteroid signaling, such as epizootic shell disease in the American lobster, are already providing insights into the systemic effects of altered ecdysteroid pathways. frontiersin.org

The regulation of ecdysone production is known to be influenced by a variety of signaling pathways, including the prothoracicotropic hormone (PTTH) and insulin signaling pathways. nih.gov A systems-level approach would aim to map the intricate crosstalk between these pathways and the ecdysteroid biosynthetic machinery. This would involve identifying all the transcription factors and regulatory molecules that are influenced by these signaling cascades and how they, in turn, control the expression of the enzymes that metabolize this compound. researchgate.net

Ultimately, integrating the temporal and spatial dynamics of this compound and its metabolites with the broader physiological state of the organism will be crucial. This will allow researchers to understand how environmental inputs are translated into specific developmental and physiological outputs through the precise regulation of this key steroidal intermediate.

Q & A

Q. How to mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Standardize reaction conditions (temperature, solvent purity, catalyst loading) and characterize each batch via NMR and HPLC. Use design of experiments (DoE) to optimize yield and purity. Archive aliquots from each batch for long-term stability testing. Report synthetic yields, purification methods, and analytical traces in supplementary data .

Q. What strategies improve the rigor of structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., hydroxyl group deletion, stereoisomers). Test all compounds in parallel under identical assay conditions. Use multivariate analysis (e.g., PCA) to cluster bioactivity trends. Validate SAR hypotheses with molecular docking or free-energy perturbation (FEP) simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.